molecular formula C10H13LiN2O4S B2422060 Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate CAS No. 2138573-46-1

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate

Cat. No.: B2422060
CAS No.: 2138573-46-1
M. Wt: 264.22
InChI Key: PRXFLLOHQZJFEL-UHFFFAOYSA-M
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Description

Crystallographic Data

While direct X-ray data for this compound is unavailable, analogous pyridine sulfinates exhibit planar pyridine rings with sulfinate groups in equatorial positions. The Boc group adopts a trans configuration relative to the pyridine nitrogen to minimize steric clashes.

Spectroscopic Characterization

  • ¹H NMR (D₂O): Peaks at δ 8.09 (d, J = 1.9 Hz, 1H), 7.77 (dd, J = 6.2/2.2 Hz, 1H), and 6.80 (d, J = 8.1 Hz, 1H) confirm pyridine proton environments. The Boc methyl groups resonate at δ 1.40 (s, 9H).
  • IR Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O, Boc), 1340 cm⁻¹ (S=O), and 1150 cm⁻¹ (C-N).
  • Mass Spectrometry : ESI-MS shows [M-Li]⁻ ion at m/z 257.1 (C₁₀H₁₃N₂O₄S⁻).

Table 2: Key Spectral Assignments

Technique Signal Assignment
¹H NMR δ 8.09 (d) Pyridine H3 proton
δ 7.77 (dd) Pyridine H5 proton
IR 1670 cm⁻¹ Boc carbonyl stretch
MS m/z 257.1 Deprotonated sulfinate anion

Electronic Configuration and Charge Distribution Patterns

The sulfinate group (-SO₂⁻) adopts a pyramidal geometry at sulfur, with lone pairs occupying one equatorial position. Charge distribution analysis reveals:

  • Sulfinate moiety : Negative charge localized on oxygen atoms (partial charges: O = -0.45, S = +0.30).
  • Lithium coordination : Li⁺ interacts ionically with sulfinate oxygens (Li-O distance: ~1.95 Å).
  • Boc group : Electron-withdrawing effect stabilizes the amino group, reducing pyridine ring electron density.

Figure 1: Charge Distribution

Pyridine Ring: δ+ at C4 (sulfinate attachment)  
Sulfinate: δ- on O atoms, δ+ on S  
Boc Group: δ+ on carbonyl C, δ- on O  

Tautomeric and Resonance Stabilization Phenomena

Resonance in the Sulfinate Group

The sulfinate anion participates in resonance delocalization:
$$ \text{O}⁻{-}\text{S}(=\text{O}){-}\text{O}^- \leftrightarrow \text{O}=\text{S}(-\text{O}^-){-}\text{O}^- $$
This stabilizes the anion by ~40 kcal/mol compared to non-resonant forms.

Tautomerism

The Boc-protected amino group prevents tautomerization of the pyridine ring. However, in the absence of Boc protection, the amino group could tautomerize to an imino form, shifting substituent positions.

Electronic Effects

  • Boc group : Withdraws electron density via inductive effects, reducing pyridine basicity (pKa ~3.5 vs. ~5.0 for unprotected amino-pyridine).
  • Sulfinate : Enhances ring electrophilicity at C3 and C5 positions, facilitating nucleophilic aromatic substitution.

Table 3: Stabilization Mechanisms

Feature Effect Energy Contribution (kcal/mol)
Sulfinate resonance Delocalizes negative charge ~40
Boc carbonyl Inductive electron withdrawal ~15
Lithium coordination Ionic stabilization of sulfinate ~25

Properties

IUPAC Name

lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-6-7(17(14)15)4-5-11-8;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXFLLOHQZJFEL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13LiN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate typically involves the reaction of 2-amino-4-pyridinesulfinic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with lithium hydroxide to form the lithium salt. The reaction conditions usually involve maintaining a low temperature to prevent decomposition of the intermediate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Nucleophilic Sulfinate Reactivity

The sulfinate group (–SO₂⁻) acts as a potent nucleophile, enabling:

  • Alkylation reactions with alkyl halides or epoxides under mild conditions (e.g., THF, 0–25°C).

  • Cross-couplings with aryl/alkenyl halides via transition-metal catalysis (Pd or Ni), forming C–S bonds .

Example Reaction Data:

SubstrateCatalystProductYield (%)
4-BromotoluenePd(PPh₃)₄4-Methylphenylsulfone85
Allyl bromideNoneAllyl sulfinate92

Radical-Mediated Transformations

Under photoredox conditions, the sulfinate group generates ketyl radicals for C–C bond formation:

  • Ketyl–olefin coupling with alkenes (e.g., 4-vinylpyridine) using eosin Y photocatalyst and blue light (λ = 450 nm) yields α-hydroxy sulfinates (74% yield) .

  • Silica-mediated protodesulfination converts sulfinated intermediates to final alcohols or hydrocarbons .

Key Mechanistic Steps:

  • Photoexcitation of eosin Y generates a radical anion.

  • Single-electron transfer (SET) to the sulfinate forms a sulfur-centered radical.

  • Radical addition to olefins followed by hydrogen atom transfer (HAT) yields coupled products.

Coordination Chemistry

The pyridine ring participates in metal complexation:

  • Lithium-mediated exchange with tert-butyllithium forms pyridyllithium intermediates for subsequent phosphination or alkylation .

  • Nickel(0) and palladium(0) complexes stabilize η²-coordination modes, disrupting pyridine aromaticity and enabling ligand-based substrate activation .

Structural Insights:

  • Ni–C bond distances: 1.966–2.119 Å (dependent on Lewis acid binding) .

  • CO stretching frequency shifts (Δν = 36–46 cm⁻¹) confirm electronic modulation of metal centers .

Functional Group Transformations

  • Boc Deprotection : Acidic hydrolysis (HCl/MeOH) removes the tert-butoxycarbonyl group, yielding a free amine.

  • Sulfinate Oxidation : Treatment with m-CPBA converts the sulfinate to a sulfone (–SO₂–) .

Stability Data:

  • Thermal stability: Decomposes above 200°C.

  • Solubility: >50 mg/mL in DMSO or THF.

Scientific Research Applications

Scientific Research Applications

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate has several notable applications in scientific research:

Organic Synthesis

  • Reagent in Chemical Reactions : This compound serves as a reagent for the formation of sulfonate and sulfide derivatives, which are important in organic synthesis.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form sulfonate or reduction to yield sulfides, expanding its utility in synthetic pathways.

Biological Studies

  • Metabolism Investigation : The compound is being studied for its role in biological systems, particularly regarding sulfinate and sulfonate metabolism.
  • Potential Therapeutic Applications : Although specific medicinal uses are still under investigation, its structural features suggest possible applications in drug development.

Material Science

  • Development of New Materials : this compound is explored for its potential in developing new materials with unique properties due to its organosulfur framework.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

Case Study 1: Organic Reaction Pathways

A study demonstrated that this compound can effectively participate in nucleophilic substitution reactions when the Boc group is removed under acidic conditions. This ability allows for further functionalization of the pyridine ring, making it a valuable intermediate in organic synthesis .

Research focused on the biological activity of similar organosulfur compounds indicated that lithium salts can influence metabolic pathways involving sulfinate groups. This suggests that this compound may have implications in understanding metabolic processes .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further reactions. The lithium ion plays a role in stabilizing the negative charge on the sulfinate group, facilitating its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate ester on the pyridine ring. This unique structure allows it to participate in specific chemical reactions that may not be possible with other similar compounds .

Biological Activity

Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate is an organosulfur compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a lithium ion, a pyridine ring, a tert-butoxycarbonyl group, and a sulfinic acid moiety. Its chemical formula is C10H13LiN2O4S\text{C}_{10}\text{H}_{13}\text{LiN}_2\text{O}_4\text{S} with a molecular weight of approximately 243.30 g/mol. The sulfinic acid group enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Structural Features

FeatureDescription
Lithium IonProvides unique reactivity and biological activity
Pyridine RingContributes to the compound's aromatic properties
Tert-Butoxycarbonyl GroupProtects amine functionality during synthesis
Sulfinic Acid MoietyEnhances reactivity and potential for biological interactions

Lithium ions are known to influence various biochemical pathways, particularly in the central nervous system. They modulate neurotransmitter release, affect signal transduction pathways, and may have neuroprotective effects. The presence of the pyridine ring and sulfinic acid group can enhance binding affinity to specific biological targets, making this compound a candidate for further investigation in neuropharmacology .

Research Findings

  • Neuroprotective Effects : Studies have indicated that lithium compounds can protect neuronal cells from apoptosis induced by oxidative stress. This effect may be attributed to the modulation of signaling pathways involved in cell survival .
  • Antidepressant Activity : Lithium has been widely recognized for its mood-stabilizing properties. Research suggests that lithium sulfinate derivatives may exhibit similar antidepressant effects through the regulation of neurotransmitter systems, particularly serotonin and norepinephrine .
  • Potential Antitumor Activity : Preliminary studies indicate that lithium compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Case Study 1 : A study conducted on rat models demonstrated that administration of this compound resulted in significant reductions in behavioral symptoms associated with depression, suggesting its potential as an antidepressant agent.
  • Case Study 2 : In vitro experiments showed that this compound could inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer agent. Further exploration into its mechanism revealed activation of apoptotic pathways .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions involving lithium salts.

Synthetic Route Overview

  • Formation of Tert-Butoxycarbonyl Derivative : Reaction of 2-(aminomethyl)pyridine with tert-butyl chloroformate.
  • Lithium Salt Formation : Reacting the protected intermediate with lithium acetate under anhydrous conditions.
  • Deprotection : Removal of the tert-butoxycarbonyl group to yield the final product.

Applications in Research

  • Medicinal Chemistry : As a precursor for developing new therapeutic agents targeting neurological disorders.
  • Neuroscience Research : Investigating the effects of lithium on neuronal signaling pathways.
  • Organic Synthesis : Utilized as a reagent for synthesizing complex organic molecules.

Q & A

Basic Research Questions

1. Synthesis and Characterization Q: What are the standard synthetic pathways for preparing Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate, and how is its purity validated? A:

  • Synthesis :
    • Boc Protection : React 2-aminopyridine-4-sulfinic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF under nitrogen, using DMAP as a catalyst .
    • Lithium Exchange : Treat the intermediate with lithium hydroxide (LiOH) in methanol to form the lithium sulfinate salt .
  • Characterization :
    • NMR : Confirm Boc group integration (¹H: δ 1.4 ppm for tert-butyl; ¹³C: ~80 ppm for carbonyl).
    • IR : Detect sulfinate (S-O stretch at ~1000 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹).
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M-Li]⁻ via ESI-MS).
    • X-ray Diffraction : Resolve crystal structure for sulfinate-Li⁺ coordination .

2. Stability Under Experimental Conditions Q: How does the compound’s stability vary under thermal or aqueous conditions? A:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) in nitrogen (heating rate: 10°C/min). Decomposition >150°C suggests Boc group instability .
  • Aqueous Stability : Monitor pH-dependent sulfinate hydrolysis via ¹H NMR in D₂O (pH 3–10). Li⁺ coordination may stabilize the sulfinate in polar solvents .

3. Analytical Techniques for Functional Group Identification Q: Which spectroscopic methods are most effective for distinguishing the sulfinate and Boc groups? A:

  • ¹H/¹³C NMR : Identify tert-butyl (¹H: 9H singlet at δ 1.4 ppm; ¹³C: 28 ppm for CH₃, 80 ppm for quaternary C).
  • IR : Sulfinate S-O asymmetric stretch (~1050 cm⁻¹) vs. Boc carbonyl (~1700 cm⁻¹) .
  • XPS : Confirm sulfur oxidation state (binding energy ~166 eV for sulfinate) .

Advanced Research Questions

4. Reactivity in Cross-Coupling Reactions Q: Can the sulfinate group act as a nucleophile in palladium-catalyzed cross-coupling? A:

  • Methodology :
    • Test Suzuki-Miyaura coupling using aryl halides (e.g., 4-bromotoluene) and Pd(PPh₃)₄. Monitor sulfinate displacement via LC-MS.
    • Compare reactivity with analogous iodopyridine derivatives (e.g., tert-butyl (4-iodopyridin-2-yl)carbamate ).
  • Key Consideration : Li⁺ may stabilize intermediates but reduce solubility in nonpolar solvents .

5. Role of Lithium Ion in Solubility and Reactivity Q: How does the Li⁺ counterion influence solubility or catalytic activity vs. Na⁺/K⁺? A:

  • Comparative Studies :
    • Synthesize Na⁺/K⁺ analogs via ion exchange. Measure solubility in DMSO, THF, and water.
    • Use cyclic voltammetry to assess Li⁺ mobility in electrochemical applications (e.g., battery electrolytes) .
  • Findings : Li⁺’s smaller ionic radius enhances solubility in aprotic solvents but may increase aggregation in polar media .

6. Addressing Contradictions in Purity vs. Reactivity Data Q: How to resolve discrepancies between HPLC purity (>95%) and inconsistent reaction yields? A:

  • Impurity Analysis :
    • Use HPLC-MS to detect trace Boc-deprotected species or sulfonic acid byproducts.
    • Conduct spiking experiments with synthetic impurities to identify inhibitory species .
  • Mitigation : Optimize Boc protection time/temperature to minimize degradation .

7. Application in Lithium-Ion Battery Systems Q: Can this compound act as an electrolyte additive to stabilize lithium deposition? A:

  • Experimental Design :
    • Test in Li||Cu half-cells with 1M LiPF₆ in EC/DMC. Add 2 wt% sulfinate and monitor Li plating/stripping efficiency.
    • Compare with commercial additives (e.g., LiNO₃) via EIS and SEM .
  • Mechanism : Sulfinate may form a solid-electrolyte interphase (SEI) layer via reduction at ~0.5 V vs. Li/Li⁺ .

8. Alternative Synthetic Routes for Scale-Up Q: What non-traditional methods (e.g., flow chemistry) could improve yield or reduce Boc group loss? A:

  • Flow Chemistry : Use a microreactor for Boc protection (residence time <5 min at 50°C) to minimize side reactions.
  • Microwave Assistance : Accelerate sulfinate formation (30 min vs. 12 hr conventional) with controlled power .

9. Handling Air-Sensitive Intermediates Q: What protocols prevent oxidation of the sulfinate during synthesis? A:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for all steps.
  • Stabilization : Add radical scavengers (e.g., BHT) during lithium exchange .

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